

Eudragit RS in Floating Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Eudragit RS**

Cat. No.: **B1200404**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Eudragit RS** in the formulation of floating drug delivery systems (FDDS). **Eudragit RS** is a copolymer of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium groups. Its water-insoluble and pH-independent swelling properties make it an excellent candidate for creating gastro-retentive dosage forms that prolong drug release in the stomach, enhancing the bioavailability of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)

Principle of Eudragit RS in Floating Drug Delivery

Eudragit RS polymers are key in formulating low-density systems that float on gastric contents. This buoyancy is typically achieved through the incorporation of gas-generating agents (effervescent systems) or by creating a porous, low-density matrix. **Eudragit RS**, being insoluble in digestive juices, provides a stable, non-eroding framework that controls drug release primarily through diffusion.[\[1\]](#)[\[3\]](#) The quaternary ammonium groups in its structure allow for low permeability, resulting in a slow, pH-independent diffusion of the entrapped drug.[\[1\]](#)[\[4\]](#) This sustained release profile is beneficial for drugs with a narrow absorption window in the upper gastrointestinal tract.[\[5\]](#)

Applications of Eudragit RS in FDDS

Eudragit RS has been successfully employed in the development of various floating dosage forms, including tablets and microspheres, for a range of drugs.

Table 1: Examples of **Eudragit RS**-Based Floating Drug Delivery Systems

Active Pharmaceutical Ingredient (API)	Dosage Form	Key Findings
Moxifloxacin HCl	Floating Tablets	Formulation with 50 mg of Eudragit RS showed a cumulative drug release of 99.245% within 24 hours. The release kinetics followed a first-order, non-Fickian diffusion mechanism.[6]
Rosiglitazone Maleate	Floating Microspheres	Successfully prepared with high drug entrapment (78-97%) and a pH-independent release profile.[1]
Nizatidine	Floating Tablets	Formulations containing Xanthan Gum in combination with Eudragit-RS PO demonstrated good flow, compaction, swelling, and floating properties.[7]
Glibenclamide	Floating Microspheres	Eudragit RS 100 effectively sustained the intragastric delivery of Glibenclamide with an entrapment efficiency as high as 93.19% and in-vitro buoyancy for up to 7 hours.[5][8]
Amoxicillin Trihydrate	Floating Microspheres	Formulations using Eudragit RS100 and HPMC showed drug entrapment efficiency ranging from 41.32% to 76.19%. [9]
Levofloxacin Hemihydrate	Floating Matrix Tablets	A 1:1 ratio of levofloxacin hemihydrate to Eudragit RS 100 provided the best

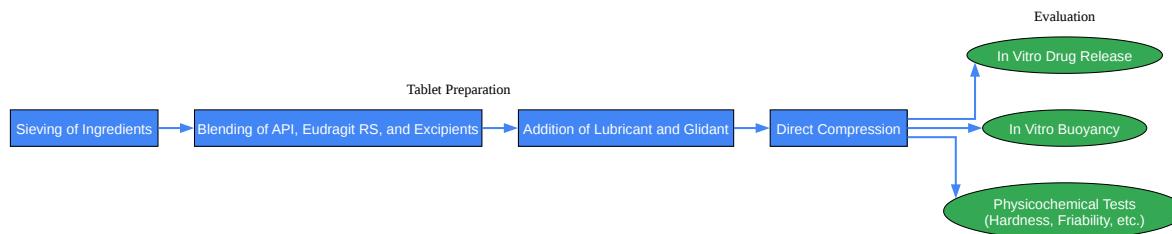
dissolution results with a non-Fickian release mechanism.
[10]

Valsartan	Floating Tablets	Formulations with Eudragit demonstrated sustained release over 24 hours with acceptable swelling and floating properties.[11]
Aceclofenac	Floating Tablets	A combination of hydrophilic (HPMC E5M) and hydrophobic (Eudragit RS 100) polymers was suitable for an optimized sustained release formulation with a total floating time of 8-10 hours.

Experimental Protocols

Preparation of Eudragit RS-Based Floating Tablets by Direct Compression

This protocol is a generalized procedure based on common practices for formulating effervescent floating tablets.


Materials:

- Active Pharmaceutical Ingredient (API)
- **Eudragit RS** (e.g., **Eudragit RS** PO or RS 100)
- Gas-generating agent (e.g., Sodium Bicarbonate)
- Acid source (e.g., Citric Acid)
- Filler (e.g., Lactose, Microcrystalline Cellulose)
- Lubricant (e.g., Magnesium Stearate)

- Glidant (e.g., Talc)

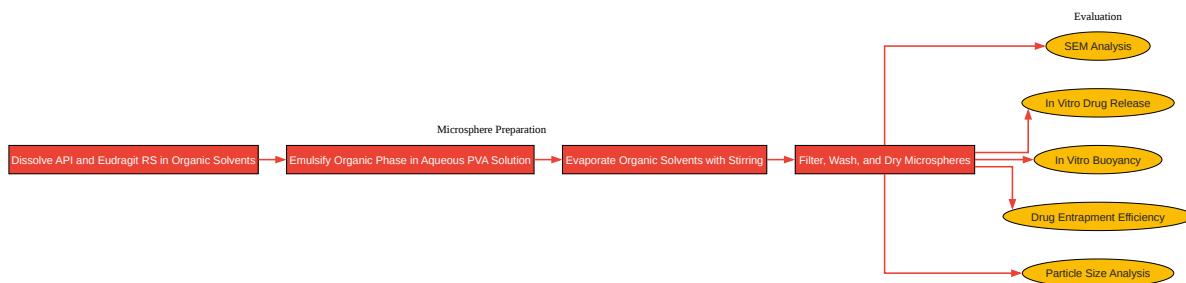
Protocol:

- Sieving: Pass all ingredients through a suitable sieve (e.g., #40 mesh) to ensure uniformity.
- Blending:
 - Mix the API, **Eudragit RS**, and filler in a blender for 15-20 minutes.
 - Add the gas-generating agent and acid source to the blend and mix for another 5-10 minutes.
 - Finally, add the lubricant and glidant and mix for 2-3 minutes.
- Compression: Compress the final blend into tablets using a tablet compression machine with appropriate punches.

[Click to download full resolution via product page](#)

Caption: Workflow for Preparation and Evaluation of Floating Tablets.

Preparation of Eudragit RS-Based Floating Microspheres by Emulsion Solvent Evaporation


This protocol is a generalized method for preparing floating microspheres.

Materials:

- Active Pharmaceutical Ingredient (API)
- **Eudragit RS** (e.g., **Eudragit RS 100**)
- Organic Solvent System (e.g., Dichloromethane and Ethanol)
- Aqueous Phase (e.g., Purified water with a surfactant like Polyvinyl Alcohol (PVA))

Protocol:

- Organic Phase Preparation: Dissolve the API and **Eudragit RS 100** in the organic solvent system.[12]
- Emulsification: Pour the organic phase into the aqueous phase under constant stirring (e.g., 300-800 rpm) using a mechanical stirrer to form an oil-in-water (o/w) emulsion.[9][12]
- Solvent Evaporation: Continue stirring for a specified period (e.g., 1-3 hours) at a controlled temperature (e.g., 40°C) to allow the organic solvent to evaporate, leading to the formation of solid microspheres.[9]
- Collection and Drying: Collect the formed microspheres by filtration, wash with purified water, and dry at room temperature or in a desiccator.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for Preparation and Evaluation of Floating Microspheres.

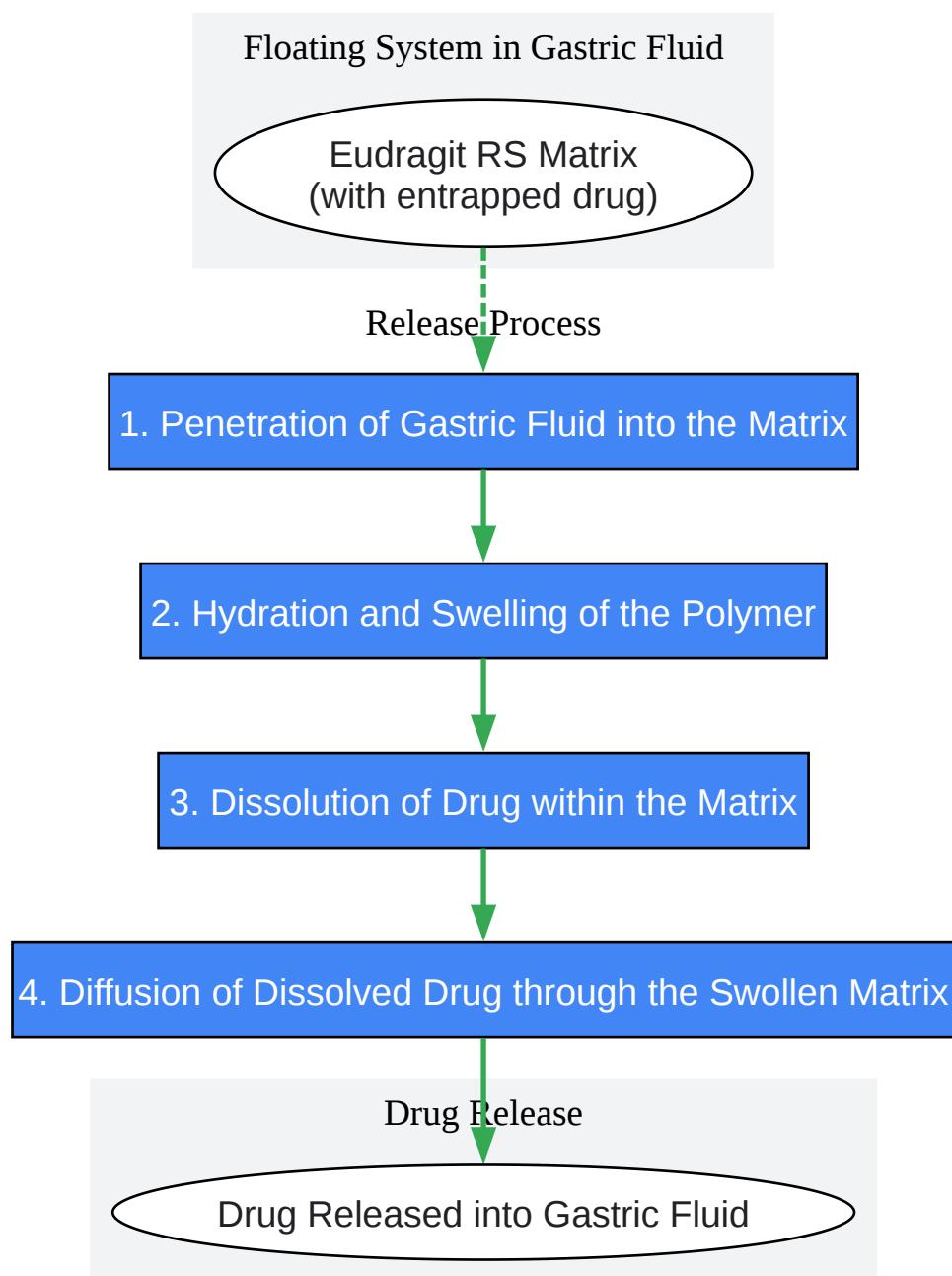
In Vitro Buoyancy (Floating) Test

Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid. Temperature: $37 \pm 0.5^{\circ}\text{C}$. Procedure:

- Place the dosage form (tablet or a specified amount of microspheres) in the dissolution vessel.
- Start the apparatus at a specified rotation speed (e.g., 50 rpm).

- Floating Lag Time: Record the time taken for the dosage form to rise to the surface of the medium.
- Total Floating Time: Record the total duration for which the dosage form remains buoyant.

In Vitro Drug Release Study


Apparatus: USP Dissolution Apparatus II (Paddle type). Medium: 900 mL of 0.1 N HCl (pH 1.2).

Temperature: $37 \pm 0.5^{\circ}\text{C}$. Rotation Speed: 50-100 rpm. Procedure:

- Place the floating dosage form in the dissolution vessel.
- Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples and analyze the drug content using a suitable analytical method (e.g., UV-Visible Spectrophotometry or HPLC).

Mechanism of Drug Release from Eudragit RS Formulations

The primary mechanism of drug release from **Eudragit RS**-based floating systems is diffusion.

[Click to download full resolution via product page](#)

Caption: Drug Release Mechanism from **Eudragit RS** Floating Systems.

- Fluid Penetration: Gastric fluid penetrates the insoluble **Eudragit RS** matrix.
- Polymer Swelling: The polymer hydrates and swells, forming a gel-like layer.
- Drug Dissolution: The API dissolves in the penetrated fluid within the matrix.

- Diffusion: The dissolved drug molecules then diffuse out of the swollen polymer matrix into the surrounding gastric fluid.[1]

The rate of diffusion is controlled by the low permeability of the **Eudragit RS** polymer, which leads to a sustained release of the drug.[1] The release kinetics often follow non-Fickian diffusion or a combination of diffusion and erosion mechanisms, depending on the overall formulation.[6][13]

Conclusion

Eudragit RS is a versatile and effective polymer for the formulation of floating drug delivery systems. Its ability to form a stable, low-density matrix with controlled swelling and drug diffusion properties allows for prolonged gastric retention and sustained drug release. This makes it a valuable tool for improving the oral bioavailability and therapeutic efficacy of a wide range of drugs. The protocols and data presented in these notes provide a foundation for the development and optimization of **Eudragit RS**-based floating dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multiunit Floating Drug Delivery System of Rosiglitazone Maleate: Development, Characterization, Statistical Optimization of Drug Release and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. ijrar.org [ijrar.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. sciforum.net [sciforum.net]
- 8. benthamdirect.com [benthamdirect.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and characterization of a floating microsphere of glimepiride by using solvent evaporation technique - IJPRS ijprs.com
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eudragit RS in Floating Drug Delivery Systems: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1200404#eudragit-rs-applications-in-floating-drug-delivery-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com